molecular formula C14H10ClN3 B3024760 3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole CAS No. 88032-10-4

3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B3024760
CAS No.: 88032-10-4
M. Wt: 255.7 g/mol
InChI Key: HKSDKHILVJHUEF-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with phenylhydrazine in the presence of a base, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, the compound is believed to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, thereby modulating neuronal excitability and reducing seizure activity . Additionally, its antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2-chlorophenyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3/c15-13-9-5-4-8-12(13)14-17-16-10-18(14)11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSDKHILVJHUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641051
Record name 3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88032-10-4
Record name 3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole
Reactant of Route 2
3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole
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3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole
Reactant of Route 6
3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole

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